

A Comparative Guide to (-)-Carveol Analytical Standards

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Compound of Interest

Compound Name: (-)-Carveol
CAS No.: 1253216-40-8
Cat. No.: B1668591

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For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount. This guide provides a detailed comparison of commercially available **(-)-Carveol** analytical standards, offering insights into their purity, physical properties, and the analytical methodologies used for their certification. This objective comparison is intended to assist in the selection of the most suitable standard for specific research and analytical needs.

Comparison of (-)-Carveol Standard Specifications

The selection of an appropriate analytical standard is a critical step in ensuring the accuracy and validity of experimental results. The following table summarizes the key specifications of **(-)-Carveol** standards from various suppliers based on publicly available data.



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Experimental Protocols for Standard Verification

To ensure the integrity of a **(-)-Carveol** analytical standard, a series of experimental protocols should be employed. These methods are essential for confirming the identity, purity, and concentration of the standard.

Purity Determination by Gas Chromatography (GC)

- Objective: To determine the purity of the **(-)-Carveol** standard and to identify and quantify any impurities.
- Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: A non-polar capillary column (e.g., DB-5 or equivalent).
- Carrier Gas: Helium or Nitrogen.
- Injector and Detector Temperature: 250°C.
- Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/minute.
- Sample Preparation: Prepare a 1 mg/mL solution of the **(-)-Carveol** standard in a suitable solvent such as ethanol or dichloromethane.

- Analysis: Inject 1 μL of the prepared sample into the GC. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Identification by Spectroscopic Methods

- Objective: To confirm the chemical structure of the **(-)-Carveol** standard.
- Methods:
 - Infrared (IR) Spectroscopy: Acquire the IR spectrum and compare it with a reference spectrum of **(-)-Carveol**. Key functional groups to identify include the hydroxyl (-OH) and alkene (C=C) stretches.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR should be performed. The chemical shifts, splitting patterns, and integration values should be consistent with the known structure of **(-)-Carveol**.
 - Mass Spectrometry (MS): Determine the molecular weight of the compound. The fragmentation pattern in the mass spectrum should be characteristic of **(-)-Carveol**.

Visualizing the Workflow and Relationships

To better illustrate the processes and logical connections in the verification and comparison of **(-)-Carveol** standards, the following diagrams are provided.



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Caption: Workflow for the verification of a **(-)-Carveol** analytical standard.



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Caption: Logical relationship for selecting a **(-)-Carveol** analytical standard.

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